1-Tert-butyl-3-(4-ethoxyphenyl)thiourea
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Overview
Description
1-Tert-butyl-3-(4-ethoxyphenyl)thiourea is a thiourea derivative that has gained attention due to its potential biological activity and applications in various fields. This compound is known for its unique chemical structure, which includes a tert-butyl group and an ethoxyphenyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-3-(4-ethoxyphenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of tert-butyl isothiocyanate with 4-ethoxyaniline under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfenamides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfenamides, sulfoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-3-(4-ethoxyphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in catalysis and synthesis, facilitating various chemical transformations.
Biology: The compound exhibits potential biological activity, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown its potential as an enzyme inhibitor and a mercury sensor, making it valuable in medical diagnostics and treatment.
Industry: It is utilized in the production of dyes, elastomers, and plastics, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. As an enzyme inhibitor, it binds to the active sites of enzymes, preventing their normal function. This inhibition can lead to various biological effects, such as reduced bacterial growth or decreased oxidative stress . Additionally, its ability to act as a mercury sensor is attributed to its strong affinity for mercury ions, allowing it to detect and quantify mercury levels in different environments .
Comparison with Similar Compounds
1-Tert-butyl-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the tert-butyl and ethoxyphenyl groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
1-tert-butyl-3-(4-ethoxyphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-5-16-11-8-6-10(7-9-11)14-12(17)15-13(2,3)4/h6-9H,5H2,1-4H3,(H2,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMYONZNYNGXLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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